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Compound of Interest

Compound Name: N-isopropyl-L-glutamine

CAS No.: 4311-12-0

Cat. No.: B555486 Get Quote

L-glutamine, the most abundant amino acid in human plasma, is a cornerstone of cellular

metabolism, nitrogen transport, and protein synthesis.[1][2] However, its utility in liquid

formulations, from cell culture media to parenteral nutrition, is hampered by its inherent

chemical instability. In aqueous solutions, L-glutamine spontaneously degrades via

intramolecular cyclization to form pyroglutamic acid and ammonia, the latter of which is toxic to

cells.[3] This degradation pathway, dependent on pH and temperature, complicates storage

and limits experimental reproducibility.[4][5]

N-isopropyl-L-glutamine (CAS: 4311-12-0) represents a strategic chemical modification

designed to overcome this critical stability issue. By substituting a hydrogen on the side-chain

amide with an isopropyl group, the molecule's susceptibility to cyclization is sterically hindered,

significantly enhancing its stability in solution.[6] This guide provides a comprehensive overview

of the chemical and physical properties of N-isopropyl-L-glutamine, offering researchers and

drug development professionals the technical insights required to leverage this robust molecule

in their work.

Molecular Identity and Structure
Correctly identifying a compound is the foundation of all subsequent research. N-isopropyl-L-
glutamine is known by several synonyms, and its core structural and identifying information is

summarized below.

Table 1: Compound Identification
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Parameter Value Source(s)

IUPAC Name

(2S)-2-amino-5-oxo-5-
(propan-2-
ylamino)pentanoic acid

[7]

Common Synonyms

Nδ-Isopropyl-L-glutamine, N5-

Isopropyl-L-glutamine, L-

Gln(isopropyl)-OH

[6][8]

CAS Number 4311-12-0 [8]

Molecular Formula C₈H₁₆N₂O₃ [8]

Molecular Weight 188.22 g/mol [7][8]

| Appearance | White crystalline powder or solid |[6] |

Caption: 2D structure of N-isopropyl-L-glutamine.

Physicochemical Properties
The addition of the isopropyl group imparts significant changes to the physicochemical profile

of the parent glutamine molecule.

Table 2: Key Physicochemical Properties

Property Value Source(s)

Melting Point 227-231 °C [6]

XLogP3-AA (Predicted) -2.3 [7]

| Storage Temperature | 0-8 °C |[6] |

Solubility Profile
While quantitative solubility data is not widely published, N-isopropyl-L-glutamine is

described as having enhanced solubility characteristics.[6] L-glutamine itself is highly soluble in
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water (~41 g/L at 25 °C) but practically insoluble in most organic solvents like ethanol and

methanol.[9] The isopropyl group introduces a nonpolar, hydrophobic character to the side

chain.

Expert Insight: This structural change suggests a shift towards amphiphilicity. While high

aqueous solubility is likely retained due to the persistent zwitterionic alpha-amino acid

backbone, solubility in polar organic solvents (e.g., ethanol, DMSO) is expected to be

significantly improved compared to L-glutamine. This enhanced solubility in mixed-phase

systems is a key advantage in drug formulation, where active pharmaceutical ingredients

(APIs) often require solubilization in organic co-solvents.[6]

Chemical Stability in Solution
The primary advantage of N-isopropyl-L-glutamine is its superior stability in aqueous media.

[6] L-glutamine degradation is an autocatalytic, first-order reaction that proceeds via

nucleophilic attack of the α-amino group on the side-chain amide carbonyl, forming a

pyroglutamate intermediate and releasing ammonia.

The N-isopropyl substitution provides steric hindrance at the amide nitrogen, significantly

impeding the formation of the five-membered ring intermediate required for cyclization. This

dramatically slows the degradation process, reducing the accumulation of cytotoxic ammonia

and maintaining the molecule's integrity over extended periods, even at physiological

temperatures.
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Caption: N-alkylation sterically hinders the degradation pathway of L-glutamine.

Synthesis and Manufacturing
A versatile and effective method for synthesizing Nγ-alkyl derivatives of L-glutamine starts from

L-glutamic acid, proceeding through a series of protection, activation, and deprotection steps.

[10][11] This ensures stereochemical purity and provides a high-yield route to the final product.
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Caption: General workflow for the synthesis of N-isopropyl-L-glutamine.

Experimental Protocol: Synthesis of N-isopropyl-L-
glutamine
Causality Statement: This protocol is based on established methods for synthesizing N-alkyl

glutamine derivatives.[10][11] The choice of protecting groups (Cbz for the amine, t-Butyl for

the α-carboxyl) is strategic: they are stable under the conditions required for subsequent steps

but can be removed orthogonally without affecting the newly formed side-chain amide.

Step 1 & 2: Protection of L-Glutamic Acid:
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Protect the α-amino group of L-glutamic acid with a benzyloxycarbonyl (Cbz) group.

Subsequently, protect the α-carboxyl group as a tert-butyl ester. This yields N-

carbobenzyloxy-L-glutamic acid α-tert-butyl ester.

Step 3: Side-Chain Amidation:

Dissolve the doubly protected glutamic acid derivative in a suitable aprotic solvent (e.g.,

dichloromethane).

Activate the free γ-carboxyl group using a standard coupling agent (e.g., DCC/NHS or

HOBt/EDC).

Add isopropylamine to the reaction mixture and stir at room temperature until the reaction

is complete (monitored by TLC or LC-MS).

Work up the reaction to isolate the fully protected N-isopropyl-L-glutamine derivative.

Purify by column chromatography.

Step 4: Deprotection:

Dissolve the purified, protected product in a suitable solvent (e.g., ethanol).

Remove the Cbz group via catalytic hydrogenation (e.g., using 10% Pd/C under a

hydrogen atmosphere).

Following Cbz removal, cleave the tert-butyl ester using a strong acid, such as

trifluoroacetic acid (TFA).

Purify the final product, N-isopropyl-L-glutamine, by ion-exchange chromatography or

recrystallization.

Analytical Characterization
Robust analytical methods are essential for verifying the purity and identity of N-isopropyl-L-
glutamine. HPLC coupled with mass spectrometry is the preferred method for quantification

and purity assessment.
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High-Performance Liquid Chromatography (HPLC)
Causality Statement: Unmodified amino acids are highly polar and exhibit poor retention on

standard reversed-phase columns. To achieve reliable chromatographic separation, an ion-

pairing agent such as heptafluorobutyric acid (HFBA) is introduced into the mobile phase.[12]

[13] The HFBA forms a transient, less polar complex with the amino acid, enhancing its

retention and allowing for baseline separation from related impurities like glutamic acid or

pyroglutamic acid.

Protocol: HPLC-MS/MS Analysis

Column: Agilent ZORBAX SB-C18, 3.0 × 50 mm, 1.8 µm (or equivalent).[12]

Mobile Phase A: 0.5% Formic Acid and 0.3% HFBA in Water.[12][13]

Mobile Phase B: 0.5% Formic Acid and 0.3% HFBA in Acetonitrile.[12][13]

Flow Rate: 0.4 mL/min.

Gradient:

0-1 min: 2% B

1-5 min: 2% to 50% B

5-5.1 min: 50% to 95% B

5.1-6 min: Hold at 95% B

6-6.1 min: 95% to 2% B

6.1-8 min: Re-equilibration at 2% B

Detection (MS/MS):

Ionization Mode: Positive Electrospray Ionization (ESI+).

MRM Transition (Predicted): The primary transition for quantification would be from the

parent ion [M+H]⁺ (m/z 189.1) to a characteristic fragment ion. A likely fragment would
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result from the loss of the carboxyl group (m/z 144.1) or loss of the isopropylamino group.

Expert Note: A significant challenge in the MS analysis of glutamine and its analogs is in-

source cyclization to pyroglutamic acid.[13][14] Chromatographic separation is therefore

critical to distinguish true pyroglutamate impurities from analytical artifacts.

Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR is used to confirm the molecular structure post-synthesis.

Protocol: ¹H NMR Characterization

Solvent: Deuterium oxide (D₂O).

Reference: Internal or external standard (e.g., DSS).

Predicted ¹H Chemical Shifts (in D₂O):

α-CH (1H): ~3.8-3.9 ppm (triplet). Shifted slightly from L-glutamine's typical ~3.78 ppm.

β-CH₂ (2H): ~2.1-2.2 ppm (multiplet).

γ-CH₂ (2H): ~2.4-2.5 ppm (triplet).

Isopropyl CH (1H): ~3.9-4.1 ppm (septet). This is a key identifying signal.

Isopropyl CH₃ (6H): ~1.1-1.2 ppm (doublet). This will be a large, characteristic signal.

Rationale: The chemical shifts are predicted based on standard values for amino acid

backbones and alkyl groups.[15] The electron-withdrawing effect of the adjacent amide

carbonyl will shift the isopropyl CH proton downfield.

Applications and Biological Relevance
The enhanced stability and solubility of N-isopropyl-L-glutamine make it a valuable tool in

multiple scientific domains.

Pharmaceutical Development: It can be used as a stable glutamine source in drug

formulations or to enhance the bioavailability of other molecules.[6]
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Cell Culture and Bioprocessing: As a stable substitute for L-glutamine in cell culture media, it

prevents the buildup of toxic ammonia, leading to more consistent cell growth, higher cell

densities, and improved protein production yields.[6]

Metabolic and Neuroscience Research: The compound serves as a tool to study metabolic

pathways involving glutamine, such as neurotransmitter synthesis, without the confounding

variable of degradation.[6] It has been investigated as a potential inhibitor of glutamine-

utilizing enzymes, which are targets in cancer and antimicrobial research.[10][11]

Nutritional Science: Its stability makes it an ideal candidate for inclusion in nutritional

supplements aimed at supporting muscle recovery and cellular metabolism.[6]

Conclusion
N-isopropyl-L-glutamine is more than a mere derivative; it is a functionally superior molecule

engineered to address the core limitation of L-glutamine. Its enhanced stability and favorable

solubility profile provide a reliable and consistent alternative for applications spanning from

fundamental cell biology to advanced pharmaceutical formulation. By understanding its

chemical properties and employing robust analytical methods for its characterization,

researchers and developers can confidently integrate this compound into their workflows,

ultimately improving the quality and reliability of their results.
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accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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